3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one 3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1602551-71-2
VCID: VC7477736
InChI: InChI=1S/C9H10BrNO/c10-8-2-1-5-11(9(8)12)6-7-3-4-7/h1-2,5,7H,3-4,6H2
SMILES: C1CC1CN2C=CC=C(C2=O)Br
Molecular Formula: C9H10BrNO
Molecular Weight: 228.089

3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one

CAS No.: 1602551-71-2

Cat. No.: VC7477736

Molecular Formula: C9H10BrNO

Molecular Weight: 228.089

* For research use only. Not for human or veterinary use.

3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one - 1602551-71-2

Specification

CAS No. 1602551-71-2
Molecular Formula C9H10BrNO
Molecular Weight 228.089
IUPAC Name 3-bromo-1-(cyclopropylmethyl)pyridin-2-one
Standard InChI InChI=1S/C9H10BrNO/c10-8-2-1-5-11(9(8)12)6-7-3-4-7/h1-2,5,7H,3-4,6H2
Standard InChI Key HMWDHUZTUGTXJX-UHFFFAOYSA-N
SMILES C1CC1CN2C=CC=C(C2=O)Br

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Analysis

The compound belongs to the pyridin-2(1H)-one family, featuring a six-membered aromatic ring with a ketone group at the 2-position. The 3-bromo substitution introduces electrophilic reactivity, while the 1-cyclopropylmethyl group contributes steric bulk and conformational rigidity . Compared to simpler analogs like 3-bromo-1-methylpyridin-2(1H)-one (C₆H₆BrNO) , the cyclopropylmethyl substituent enhances lipophilicity, as evidenced by its higher molecular weight (228.09 g/mol vs. 188.02 g/mol) .

Table 1: Comparative Molecular Properties

Property3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one3-Bromo-1-methylpyridin-2(1H)-one
Molecular FormulaC₉H₁₀BrNOC₆H₆BrNO
Molecular Weight (g/mol)228.09188.02
Substituent at 1-PositionCyclopropylmethylMethyl
Physical StateYellow oil Not reported
CAS Number1602551-71-2 81971-38-2

The cyclopropyl group’s strained three-membered ring introduces unique electronic effects, potentially influencing binding interactions in biological systems .

Research Gaps and Future Directions

Unexplored Reactivity

  • Cyclopropane Ring-Opening Reactions: The strained cyclopropane moiety may undergo ring-opening under catalytic conditions, yielding novel derivatives.

  • Biological Screening: Prioritize in vitro assays to evaluate anticancer, antimicrobial, and anti-inflammatory activity.

Computational Modeling

Molecular docking studies could predict target engagement, leveraging the compound’s similarity to kinase inhibitor scaffolds.

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